molecular formula C22H26N2O7 B2591948 Thalidomide-O-C8-COOH

Thalidomide-O-C8-COOH

Cat. No.: B2591948
M. Wt: 430.5 g/mol
InChI Key: JDVPWEYIVOQCDX-UHFFFAOYSA-N
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Description

Thalidomide-O-C8-COOH is a derivative of Thalidomide, a compound historically known for its teratogenic effects. This compound is specifically designed as a Cereblon ligand, which can be used in the recruitment of CRBN protein. This compound is utilized in the formation of proteolysis-targeting chimeras (PROTACs), which are molecules that can target specific proteins for degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-C8-COOH involves the modification of Thalidomide by introducing an alkyl chain with a terminal carboxylic acid group. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-C8-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in research and development .

Scientific Research Applications

Thalidomide-O-C8-COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and PROTACs.

    Biology: Employed in studies involving protein degradation and cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Thalidomide-O-C8-COOH exerts its effects by binding to Cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is crucial for the development of protein-degrading agents and has significant implications in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-C8-COOH is unique due to its specific design as a Cereblon ligand, which allows it to be used in the formation of PROTACs. This property distinguishes it from other Thalidomide derivatives and makes it a valuable tool in targeted protein degradation research .

Properties

IUPAC Name

9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7/c25-17-12-11-15(20(28)23-17)24-21(29)14-8-7-9-16(19(14)22(24)30)31-13-6-4-2-1-3-5-10-18(26)27/h7-9,15H,1-6,10-13H2,(H,26,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPWEYIVOQCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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